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Introduction

(4-Methylpiperidin-4-yl)methanol is a substituted piperidine derivative of significant interest in
medicinal chemistry and drug development. As a bifunctional molecule featuring a secondary
amine and a primary alcohol, it serves as a versatile building block for synthesizing more
complex molecules with potential therapeutic applications. The rigid, saturated heterocyclic
core of the piperidine ring is a common scaffold in many approved drugs, influencing properties
such as solubility, basicity, and receptor binding.

Accurate structural confirmation and purity assessment are paramount in the synthesis and
application of such compounds. Spectroscopic techniques, including Nuclear Magnetic
Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are
indispensable tools for this purpose. This guide provides an in-depth analysis of the expected
spectroscopic data for (4-Methylpiperidin-4-yl)methanol.

It is important to note that comprehensive, publicly-archived experimental spectra for this
specific compound are not readily available. Therefore, the data presented herein are
synthesized based on established spectroscopic principles and analysis of structurally related
compounds. This guide is designed to serve as a robust reference for researchers, enabling
them to predict, identify, and interpret the spectroscopic features of (4-Methylpiperidin-4-
yl)methanol with high confidence.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of
an organic compound in solution. By analyzing the chemical environment of *H and *3C nuclei,
we can map the carbon-hydrogen framework and confirm the connectivity of the molecule.

Predicted *H NMR Spectrum

The *H NMR spectrum provides information on the number of distinct proton environments,
their electronic surroundings, and the connectivity between neighboring protons. For (4-
Methylpiperidin-4-yl)methanol, the piperidine ring protons are diastereotopic, meaning the
axial and equatorial protons on the same carbon are chemically non-equivalent, leading to
more complex splitting patterns.

Rationale for Experimental Choices: The spectrum is typically recorded in a deuterated solvent
like Chloroform-d (CDCIs) or Methanol-da (CDsOD) at a high field (e.g., 400 or 500 MHz) to
achieve optimal signal dispersion. Tetramethylsilane (TMS) is used as an internal standard for
chemical shift referencing (6 = 0.00 ppm).[1][2]

Table 1: Predicted *H NMR Data for (4-Methylpiperidin-4-yl)methanol in CDCls
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. Predicted o Lo . .
Label (Fig. 1) Multiplicity Integration Assignment
(ppm)
Axial Protons,
Ha ~3.05 d (br) 2H
C2/C6
Equatorial
He ~2.65 dt 2H
Protons, C2/C6
Axial Protons,
Ha' ~1.60 d (br) 2H
C3/C5
Equatorial
He' ~1.40 ddd 2H
Protons, C3/C5
H7 3.45 S 2H -CH20H
Hs 1.00 S 3H -CHs
Variable (~1.5-
Ho s (br) 2H NH, OH
2.5)

Interpretation:

» Piperidine Ring Protons (Ha, He, Ha', He'): The protons on the piperidine ring are split into
four distinct signals due to the chair conformation. The axial protons (Ha, Ha') are typically
shielded (upfield) compared to their equatorial counterparts but can be influenced by other
factors. The protons on C2 and C6 (Ha, He), being adjacent to the nitrogen, are the most
deshielded of the ring protons.[3][4] The signals are expected to be broad due to
conformational exchange and nitrogen quadrupolar effects.

Hydroxymethyl Protons (Hv): The two protons of the -CH20H group are equivalent and
attached to a quaternary carbon, thus appearing as a sharp singlet around 3.45 ppm.

Methyl Protons (Hs): The three protons of the methyl group are also attached to the
quaternary carbon and will appear as a singlet, shielded at approximately 1.00 ppm.

Exchangeable Protons (He): The N-H and O-H protons are exchangeable and often appear
as a single broad singlet. Their chemical shift is highly dependent on solvent, concentration,
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and temperature. A D20 exchange experiment would cause this signal to disappear,
confirming its assignment.

Predicted *C NMR Spectrum

The 13C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Predicted 3C NMR Data for (4-Methylpiperidin-4-yl)methanol in CDCls

Label (Fig. 1) Predicted & (ppm) Assignment

C2/C6 ~46.5 Piperidine -CHz- adjacent to N
C3/C5 ~35.0 Piperidine -CHa-

C4 ~38.0 Quaternary Carbon

Cc7 ~70.0 -CH20H

Ccs8 ~225 -CHs

Interpretation:

e C2/C6: These carbons are adjacent to the nitrogen atom, causing a downfield shift to around
46.5 ppm.[5]

e C3/C5: These methylene carbons are further from the nitrogen and are expected around
35.0 ppm.

e C4: The quaternary carbon, substituted with both the methyl and hydroxymethyl groups, is
predicted to be around 38.0 ppm.

o C7: The carbon of the hydroxymethyl group is attached to an electronegative oxygen atom,
resulting in a significant downfield shift to approximately 70.0 ppm.[6]

C8: The methyl carbon is the most shielded, appearing furthest upfield at about 22.5 ppm.

Caption: Figure 1: Structure of (4-Methylpiperidin-4-yl)methanol with atom numbering for
NMR assignments.
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Protocol: Acquiring High-Resolution NMR Spectra

o Sample Preparation: Dissolve ~5-10 mg of (4-Methylpiperidin-4-yl)methanol in ~0.6 mL of
a suitable deuterated solvent (e.g., CDCIs). Add a small amount of TMS (0.03% v/v) as an
internal reference.

 Instrumentation: Use a high-field NMR spectrometer (=400 MHz).
e 1H NMR Acquisition:

o Tune and shim the probe for optimal magnetic field homogeneity.

o Acquire a standard one-pulse H spectrum with a 90° pulse angle.

o Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

o Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
e 13C NMR Acquisition:

o Acquire a proton-decoupled 13C spectrum.

o Set a wider spectral width (e.g., 0-220 ppm).

o A greater number of scans will be required due to the lower natural abundance of 13C (e.qg.,
1024 or more).

o Data Processing: Apply Fourier transformation, phase correction, and baseline correction to
the acquired Free Induction Decay (FID). Calibrate the *H spectrum by setting the TMS peak
to 0.00 ppm. Calibrate the 3C spectrum by referencing the solvent peak (e.g., CDCIs at
77.16 ppm).[1]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by detecting the
absorption of infrared radiation corresponding to specific bond vibrations (stretching, bending).
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Rationale for Experimental Choices: Attenuated Total Reflectance (ATR) is the preferred
technique for solid or liquid samples as it requires minimal sample preparation.[7] A
background spectrum of the clean ATR crystal is recorded first and automatically subtracted
from the sample spectrum.

Table 3: Predicted IR Absorption Bands for (4-Methylpiperidin-4-yl)methanol

Wavenumber . . . .

Intensity Vibration Type Functional Group
(cm™)
3400 - 3200 Broad, Strong O-H Stretch Alcohol
~ 3300 Sharp, Medium N-H Stretch Secondary Amine
2950 - 2850 Strong C-H Stretch Alkyl (CHs, CH2)

) Methylene
1470 - 1440 Medium C-H Bend ] )
(Scissoring)

~ 1375 Medium C-H Bend Methyl (Symmetric)
1150 - 1050 Strong C-O Stretch Primary Alcohol
~ 1100 Medium C-N Stretch Aliphatic Amine

Interpretation: The IR spectrum is expected to be dominated by a very broad and strong
absorption band in the 3400-3200 cm~1* region, characteristic of the hydrogen-bonded O-H
stretch of the alcohol.[8] Overlapping this, a sharper, less intense peak around 3300 cm~1 for
the N-H stretch of the secondary amine should be visible.[9] The region between 2950 and
2850 cm~1 will show strong, sharp peaks corresponding to the C-H stretching vibrations of the
methyl and piperidine ring methylene groups. The fingerprint region (<1500 cm~1) will contain a
strong C-O stretching band and various C-H bending and C-N stretching vibrations, confirming
the core structure.

Protocol: Acquiring an ATR-FTIR Spectrum

 Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean.
Record a background spectrum in air.
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o Sample Application: Place a small amount of the solid or liquid (4-Methylpiperidin-4-
yl)methanol sample directly onto the ATR crystal.

» Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.
Co-add multiple scans (e.g., 32) to improve the signal-to-noise ratio over a typical range of
4000-400 cm~1.

o Data Processing: The instrument software will automatically ratio the sample spectrum
against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues
based on its fragmentation pattern.

Rationale for Experimental Choices: Electrospray lonization (ESI) is a soft ionization technique
ideal for polar molecules like amines and alcohols. It typically produces the protonated
molecular ion [M+H]*, which directly confirms the molecular weight.

Table 4: Predicted Key lons in the ESI Mass Spectrum of (4-Methylpiperidin-4-yl)methanol

m/z (mass-to-charge) Proposed lon Notes

Protonated molecular ion

130.12 [M+H]*+

(C7H16NO™)

Loss of water from the
112.11 [M+H - H20]*

protonated molecule

Loss of the hydroxymethyl
98.11 [M+H - CH20H]* )

radical (ao-cleavage)

Base peak; a-cleavage with
84.08 [CsH1oN]*

loss of C2Hs0 radical

Interpretation: The molecular formula C7H1sNO gives a molecular weight of 129.20 g/mol . In
positive ion ESI-MS, the most prominent peak in the high-mass region will be the protonated
molecule [M+H]* at m/z 130.12.
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The fragmentation of cyclic amines is typically dominated by a-cleavage, which involves the
breaking of a C-C bond adjacent to the nitrogen atom.[10][11] For (4-Methylpiperidin-4-
yl)methanol, this leads to the opening of the piperidine ring. The most likely fragmentation
pathway involves cleavage of the C4-C5 bond, followed by the loss of the C4 substituents,
leading to a stable iminium ion. The fragment at m/z 84.08 is predicted to be the base peak,
resulting from a characteristic ring-opening fragmentation.

ESI lonization
Parent Molecule (+H")

(4-Methylpiperidin-4-yl)methanol ———————p>
MW = 129.20

[M+H]*
m/z = 130.12

a-Cleavage
Ring Opening

Base Peak
[CsH10N]*

m/z = 84.08

Click to download full resolution via product page

Caption: Figure 2: Proposed ESI-MS ionization and fragmentation workflow for (4-
Methylpiperidin-4-yl)methanol.

Protocol: Acquiring an ESI Mass Spectrum

o Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable
solvent such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to
promote protonation.

« Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe
pump at a low flow rate (e.g., 5-10 pL/min).

 Instrument Settings:
o Operate in positive ion mode.

o Set the capillary voltage (e.g., 3-4 kV) and source temperature (e.g., 100-150 °C) to
achieve stable ionization.

o Acquire a full scan spectrum over a relevant mass range (e.g., m/z 50-300).
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e Tandem MS (MS/MS): To confirm fragmentation, perform a product ion scan by selecting the
[M+H]* ion (m/z 130.12) in the first mass analyzer and scanning for its fragments in the
second after collision-induced dissociation (CID).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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